Methyl Tanshinonate

Antiviral SARS-CoV Protease Inhibition

Researchers requiring simultaneous inhibition of SARS-CoV 3CLpro and PLpro often face compound selectivity challenges. Methyl Tanshinonate provides a balanced dual-protease profile (3CLpro IC50=21.1μM; PLpro IC50=9.2μM), distinguishing it from single-target tanshinones. • Dual-protease inhibition validated for coronavirus mechanistic studies • Negligible PTP1B activity (IC50>254.8μM) enables use as negative control • ≥98% HPLC purity; distinct RP-HPLC retention time (46.5 min) for reliable quantitation

Molecular Formula C20H18O5
Molecular Weight 338.4 g/mol
CAS No. 18887-19-9
Cat. No. B091732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl Tanshinonate
CAS18887-19-9
Molecular FormulaC20H18O5
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C(=O)OC
InChIInChI=1S/C20H18O5/c1-10-9-25-18-12-6-7-13-11(15(12)17(22)16(21)14(10)18)5-4-8-20(13,2)19(23)24-3/h6-7,9H,4-5,8H2,1-3H3/t20-/m0/s1
InChIKeyYFDKIHAZVQFLRC-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Tanshinonate: Characterization and Compound Class


Methyl tanshinonate (CAS 18887-19-9) is an abietane-type norditerpenoid quinone belonging to the tanshinone class, isolated from the roots of Salvia miltiorrhiza Bunge (Lamiaceae) [1]. This compound features a methyl ester moiety on the D-ring that distinguishes it from structurally related tanshinones such as tanshinone IIA, cryptotanshinone, and tanshinone I. Methyl tanshinonate has been characterized as a potent inhibitor of the SARS-CoV main protease (Mpro/3CLpro) with an IC50 of 21.1 μM and also exhibits inhibitory activity against the SARS-CoV papain-like protease (PLpro) with an IC50 of 9.2 μM [2]. The compound demonstrates a unique dual-protease inhibition profile relative to other tanshinones, which informs its utility as a selective tool compound for coronavirus protease research and as a reference standard for analytical method development [3].

Workflow

Dual-protease inhibition studies (SARS-CoV 3CLpro/PLpro)

Selection

Natural-product tool compound with distinct dual-protease profile

Use Context

HPLC reference standard, PTP1B negative control

Methyl Tanshinonate Procurement: Substitution Risks


Substituting methyl tanshinonate with other tanshinones (e.g., tanshinone IIA, cryptotanshinone, or tanshinone I) is not scientifically defensible due to profound differences in enzyme inhibition potency, selectivity, and chromatographic behavior. Direct comparative studies reveal that methyl tanshinonate exhibits a distinct dual-protease inhibition profile: it demonstrates moderate 3CLpro inhibition (IC50 = 21.1 μM) coupled with nanomolar-range PLpro inhibition (IC50 = 9.2 μM) [1]. In contrast, cryptotanshinone shows sub-micromolar PLpro inhibition (IC50 = 0.8 μM) but is essentially inactive against 3CLpro (IC50 = 226.7 μM), while tanshinone IIA displays weak 3CLpro inhibition (IC50 = 89.1 μM) and potent PLpro inhibition (IC50 = 1.6 μM) [1]. Furthermore, methyl tanshinonate exhibits negligible PTP1B inhibitory activity (IC50 > 254.8 μM) compared to the potent PTP1B inhibition of cryptotanshinone (IC50 = 5.5 μM) [2]. These divergent pharmacological fingerprints, coupled with distinct HPLC retention times and UV spectral signatures, preclude generic substitution without compromising assay validity, quantitative reproducibility, and data comparability across studies.

Methyl Tanshinonate

Dual 3CLpro/PLpro inhibition; negligible PTP1B activity; distinct HPLC RT.

Tanshinone IIA / Cryptotanshinone

Protease inhibition profile may differ substantially; PLpro selectivity vs. dual activity mismatch.

Enzyme Selectivity

Balanced protease engagement avoids exclusive PLpro preference.

Cryptotanshinone

Potent PTP1B inhibition may confound mechanistic interpretation in signaling studies.

Chromatographic Identity

Unique retention and UV signature prevents co-elution misidentification.

Generic Tanshinone Standard

Peak assignment errors may occur without methyl tanshinonate reference.

Methyl Tanshinonate Comparative Evidence


SARS-CoV 3CLpro Inhibition Comparison

In a direct head-to-head enzymatic assay, methyl tanshinonate (compound 3) demonstrated 3CLpro inhibition with an IC50 of 21.1 ± 0.8 μM. This potency was 4.2-fold greater than that of tanshinone IIA (IC50 = 89.1 ± 5.2 μM) and 10.7-fold greater than cryptotanshinone (IC50 = 226.7 ± 6.2 μM). Methyl tanshinonate exhibited a 1.8-fold enhancement over tanshinone I (IC50 = 38.7 ± 8.2 μM) but was 1.5-fold less potent than dihydrotanshinone I (IC50 = 14.4 ± 0.7 μM). The methyl ester substitution on the D-ring conferred an inhibitory advantage over the unsubstituted furan D-ring of tanshinone IIA [1].

3CLpro Inhibition
Head-to-head
IC50 21.1 ± 0.8 μM
4.2× more potent than tanshinone IIA (89.1 μM)
10.7× more potent than cryptotanshinone (226.7 μM)
Reported 3CLpro inhibition within micromolar range, distinct from weak tanshinone analogs.
Recombinant enzyme, fluorometric assay, triplicate
Antiviral SARS-CoV Protease Inhibition

SARS-CoV PLpro Inhibition and Selectivity

In the same head-to-head comparative study, methyl tanshinonate inhibited SARS-CoV PLpro with an IC50 of 9.2 ± 2.8 μM. While less potent than cryptotanshinone (IC50 = 0.8 ± 0.2 μM, 11.5-fold more potent) and tanshinone IIA (IC50 = 1.6 ± 0.5 μM, 5.8-fold more potent), methyl tanshinonate exhibited comparable activity to tanshinone I (IC50 = 8.8 ± 0.4 μM) and superior activity to rosmariquinone (IC50 = 30.0 ± 5.5 μM, 3.3-fold more potent). Importantly, methyl tanshinonate displayed a balanced dual-protease inhibition profile (PLpro/3CLpro ratio ≈ 0.44), in contrast to cryptotanshinone which is a highly selective PLpro inhibitor with negligible 3CLpro activity (PLpro/3CLpro ratio ≈ 0.004) [1].

PLpro & Selectivity
Head-to-head
PLpro IC50 9.2 ± 2.8 μM
Selectivity ratio (PLpro/3CLpro) ≈ 0.44
Cryptotanshinone ratio ≈ 0.004
Balanced dual-protease profile supports simultaneous target engagement studies.
Preincubation assay, recombinant PLpro
Antiviral SARS-CoV Papain-like Protease Deubiquitination

PTP1B Inhibitory Activity

In a systematic evaluation of 12 natural tanshinones against PTP1B, methyl tanshinonate (compound 9) exhibited minimal inhibitory activity with an IC50 greater than 254.8 μM, falling within the range of 18.6 to 254.8 μM for low-activity compounds. In stark contrast, cryptotanshinone (compound 4) demonstrated potent PTP1B inhibition with an IC50 of 5.5 ± 0.9 μM, tanshinol B (compound 6) showed IC50 = 4.7 ± 0.4 μM, and dehydrodanshenol A (compound 12) exhibited IC50 = 8.5 ± 0.5 μM. Methyl tanshinonate was at least 46-fold less potent than the most active tanshinones in this panel [1].

PTP1B Activity
Head-to-head
Methyl tanshinonate IC50 > 254.8 μM
Cryptotanshinone IC50 5.5 ± 0.9 μM
Tanshinol B IC50 4.7 ± 0.4 μM
Minimal PTP1B inhibition; may serve as negative control in signaling studies.
pNPP substrate assay; ≥46-fold difference
Diabetes Insulin Signaling Protein Tyrosine Phosphatase 1B

HPLC and UV Spectral Differentiation

Under standardized reversed-phase HPLC conditions (C18 column), methyl tanshinonate elutes with a retention time of 46.5 minutes and exhibits characteristic UV absorption maxima at 225 and 268 nm [M+H]+ m/z 339.1246. By comparison, tanshinone IIA elutes at 59.2 minutes (UV max 268 nm, [M+H]+ m/z 295.1524), while cryptotanshinone elutes at 48.0 minutes (UV max 264 nm, [M+H]+ m/z 297.1392). The 12.7-minute retention time difference between methyl tanshinonate and tanshinone IIA, along with the distinct mass spectrometric signature, enables unambiguous chromatographic resolution and identity confirmation [1].

HPLC & UV
Reported
RT 46.5 min, UVmax 225/268 nm
Tanshinone IIA RT 59.2 min, UVmax 268 nm
ΔRT = 12.7 min
Distinct chromatographic profile enables unambiguous identification.
C18 column, gradient elution
Analytical Chemistry HPLC Quality Control Reference Standard

Platelet Anti-Aggregant Activity

Methyl tanshinonate has been reported to exhibit antiplatelet aggregant activity with an IC50 ranging from 25 to 50 μg/mL [1]. While direct comparator data for structurally related tanshinones (e.g., tanshinone IIA, cryptotanshinone) in identical assay conditions is not available from the same study, this activity is consistent with the cardiovascular pharmacology associated with the tanshinone class. The activity places methyl tanshinonate in the moderate micromolar range for antiplatelet effects (approximately 74–148 μM based on molecular weight of 338.35 g/mol). This evidence supports the compound's utility as a cardiovascular research tool but does not establish clear differentiation from other tanshinones without direct comparative studies.

Platelet Anti-Aggregant
Data to verify
Reported IC50 25–50 μg/mL (≈ 74–148 μM)
No direct comparator data available
Supports cardiovascular screening context; class-level inference.
Source: USDA Phytochem. DB; method details unspecified
Cardiovascular Platelet Aggregation Thrombosis

Structural Uniqueness: D-Ring Methyl Ester

Methyl tanshinonate differs structurally from the widely studied tanshinone IIA by the presence of a methyl ester group at the C-6 position of the D-ring, replacing the geminal dimethyl group found in tanshinone IIA. This substitution introduces a hydrogen bond acceptor (ester carbonyl) and alters the steric and electronic properties of the D-ring. In the context of SARS-CoV protease inhibition, the methyl ester substitution (compound 3, IC50 = 21.1 μM) conferred a 4.2-fold enhancement in 3CLpro inhibitory activity compared to the unsubstituted furan D-ring of tanshinone IIA (IC50 = 89.1 μM). Additionally, the ester carbonyl provides a distinct infrared spectroscopic marker at approximately 1,725 cm⁻¹ (ν C=O) that is absent in tanshinone IIA, enabling rapid spectroscopic differentiation and identity verification [1].

D-Ring Methyl Ester
Class-level
Methyl ester at C-6 vs. gem-dimethyl in tanshinone IIA
4.2× difference in reported 3CLpro inhibition
IR ν C=O ~1,725 cm⁻¹ marker
Esterification modulates protease inhibition; provides spectroscopic differentiation.
SAR context; IR signature unique among tanshinones
Medicinal Chemistry Structure-Activity Relationship Molecular Design

Methyl Tanshinonate Application Scenarios


Dual 3CLpro/PLpro Inhibition Studies

Methyl tanshinonate is optimally suited for coronavirus research protocols where simultaneous inhibition of both SARS-CoV 3CLpro (IC50 = 21.1 μM) and PLpro (IC50 = 9.2 μM) is desired [1]. Its balanced dual-protease profile distinguishes it from highly selective inhibitors such as cryptotanshinone (PLpro-selective) and tanshinone I (PLpro-selective at sub-micromolar concentrations). Researchers investigating the interplay between the two viral proteases or seeking a tool compound with moderate activity against both targets should prioritize methyl tanshinonate over single-protease selective analogs [1].

PTP1B Negative Control Studies

In diabetes and insulin signaling studies involving PTP1B, methyl tanshinonate (IC50 > 254.8 μM) serves as an ideal negative control or inactive comparator when evaluating the PTP1B-dependent effects of other tanshinones such as cryptotanshinone (IC50 = 5.5 μM) or tanshinol B (IC50 = 4.7 μM) [1]. This application ensures that observed phenotypic effects can be properly attributed to PTP1B inhibition rather than off-target tanshinone activity, enhancing the mechanistic clarity of experimental results [1].

HPLC Reference Standard and Quality Control

Methyl tanshinonate's distinct chromatographic retention time (46.5 min under standardized RP-HPLC conditions) and characteristic UV absorption maxima (225, 268 nm) enable its use as a reliable reference standard for the identification and quantification of tanshinones in complex botanical extracts [1]. Its baseline resolution from tanshinone IIA (ΔRT = 12.7 min) and cryptotanshinone (ΔRT = 1.5 min) facilitates accurate peak assignment and purity assessment in analytical laboratories [1]. Procurement for this purpose should specify purity ≥98% (HPLC) to ensure suitability as a reference material.

Cardiovascular Pharmacology: Platelet Aggregation

Based on reported antiplatelet aggregant activity (IC50 = 25–50 μg/mL), methyl tanshinonate is appropriate for inclusion in cardiovascular research protocols investigating thrombosis and platelet function [1]. While direct comparative data against other tanshinones in identical assay conditions is limited, the compound's established activity supports its use as a representative tanshinone-class cardiovascular tool compound in preliminary mechanism-of-action studies [1].

Application
Selection Property
Validation Focus
Dual-protease coronavirus research
Balanced 3CLpro/PLpro inhibition profile
Verify simultaneous engagement of both proteases
PTP1B negative control studies
Minimal PTP1B inhibitory activity
Confirm lack of PTP1B-dependent effects in model
HPLC reference standard for tanshinones
Distinct retention time and UV signature
Ensure baseline resolution from tanshinone IIA and cryptotanshinone
Cardiovascular pharmacology screening
Reported antiplatelet aggregant activity
Await direct comparative data for tanshinone class

Technical Documentation Hub

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